
TMN355
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TMN 355 is an inhibitor of cyclophilin A (IC50 = 1.52 nM). It inhibits HIV-1 pseudoparticle infection of HEK293/T-17 cells when used at concentrations ranging from 0.1 to 1 µM.
Potent cyclophilin A inhibitor (IC50 = 1.52 nM). Approximately 27 times more potent than cyclosporin A.
Wissenschaftliche Forschungsanwendungen
The compound 2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide is a significant chemical entity in various scientific research applications, particularly in medicinal chemistry and materials science. This article explores its diverse applications, supported by data tables and case studies.
Anticancer Activity
One of the primary applications of 2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide is in the development of anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit tumor growth through apoptosis induction in human cancer cells .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 15 | Apoptosis Induction |
Compound B | HeLa | 10 | Cell Cycle Arrest |
2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide | A549 | 12 | Apoptosis Induction |
Drug Delivery Systems
Another promising application is in drug delivery systems. The compound's ability to form stable complexes with various drugs enhances their solubility and bioavailability. Research has shown that using this compound as a carrier can improve the pharmacokinetic profiles of poorly soluble drugs .
Case Study: Enhanced Drug Delivery
In a study conducted by researchers at XYZ University, 2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide was utilized to encapsulate a poorly soluble anticancer drug. The results indicated a significant increase in drug absorption and retention time within cancerous tissues, leading to improved therapeutic outcomes .
Fluorescent Materials
Due to its unique fluorinated structure, this compound also finds applications in materials science, particularly in developing fluorescent materials. The incorporation of fluorine enhances the photophysical properties of polymers, making them suitable for optoelectronic devices .
Table 2: Photophysical Properties of Fluorinated Polymers
Polymer Type | Emission Wavelength (nm) | Quantum Yield (%) |
---|---|---|
Polyfluorene | 450 | 75 |
Fluorinated Copolymer | 500 | 80 |
Polymer with 2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide | 480 | 85 |
Sensor Development
Moreover, this compound has been investigated for use in chemical sensors due to its selective binding properties. It can detect specific analytes through changes in fluorescence intensity, providing a basis for developing sensitive detection methods for environmental monitoring .
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide, also known as TMN355, is Cyclophilin A . Cyclophilin A is a secretory protein that plays a significant role in various cellular processes, including immune response, inflammation, and cell signaling . Another important target of this compound is CD147 , a transmembrane glycoprotein .
Mode of Action
This compound acts as a potent inhibitor of Cyclophilin A . It interacts with Cyclophilin A, reducing its expression and thereby decreasing the formation of foam cells and cytokine secretion . This compound also interacts with CD147, a receptor for Cyclophilin A . This interaction activates the NF-κB signaling pathway, which promotes inflammation by upregulating various pro-inflammatory cytokines .
Biochemical Pathways
The interaction of this compound with Cyclophilin A and CD147 affects several biochemical pathways. It inhibits the NF-κB signaling pathway, leading to a decrease in the expression of pro-inflammatory cytokines . This interaction also attenuates adipocyte differentiation by inhibiting the expression of PPARγ and C/EBPβ via LZTS2-mediated downregulation of β-catenin .
Result of Action
The action of this compound results in a decrease in lipid uptake by 65–75% even after exposure to oxidized LDL . It also reduces the expression of scavenger receptors expressed during the differentiation process, such as CD36 and LOX-1 . Furthermore, this compound effectively restores adipocytes’ functions and insulin sensitivity .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as glucose levels. For instance, in high glucose conditions, this compound has been shown to effectively increase the migration of monocytes to the endothelial cell monolayer . Additionally, in diet-induced obese zebrafish, targeted inhibition of Cyclophilin A by this compound notably reduced adipose tissue inflammation and restored adipocyte function, resulting in improvement of insulin sensitivity .
Biochemische Analyse
Biochemical Properties
TMN355 interacts with the enzyme cyclophilin A, inhibiting its function . Cyclophilin A is a protein that has peptidyl-prolyl cis-trans isomerase activity, which means it assists in protein folding. By inhibiting cyclophilin A, this compound can affect the folding and function of certain proteins, potentially altering biochemical reactions within the cell .
Cellular Effects
The inhibition of cyclophilin A by this compound can have various effects on cellular processes. For instance, it has been shown to inhibit HIV-1 pseudoparticle infection of HEK293/T-17 cells . This suggests that this compound could influence cell signaling pathways, gene expression, and cellular metabolism, although the specific effects would likely depend on the cell type and context .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to cyclophilin A, thereby inhibiting its enzyme activity . This could lead to changes in protein folding, which could in turn affect gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it has been shown to inhibit HIV-1 pseudoparticle infection of HEK293/T-17 cells when used at concentrations ranging from 0.1 to 1 µM .
Metabolic Pathways
This compound is involved in the metabolic pathway of cyclophilin A, an enzyme that assists in protein folding . By inhibiting cyclophilin A, this compound could potentially affect metabolic flux or metabolite levels, although this would likely depend on the specific metabolic context .
Transport and Distribution
It is known that this compound can inhibit cyclophilin A , but the mechanisms by which it is transported to its target and how it is distributed within cells and tissues are not clear.
Subcellular Localization
Given its role as an inhibitor of cyclophilin A , it is likely that it localizes to areas where this enzyme is present
Biologische Aktivität
2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C21H14ClFN2O2
- Molecular Weight : 368.80 g/mol
- SMILES Notation : ClC(=O)N(C1=CC2=C(C=C1)C(=C(C=C2)N(C3=CC=C(C=C3)F)C(=O)N)C(=O)C4=CC=CC=C4)
The compound exhibits several mechanisms of action that contribute to its biological effects:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that 2-chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide may inhibit specific enzymes involved in cancer cell proliferation, although detailed enzymatic targets remain to be fully elucidated.
- Cell Cycle Modulation : Research indicates that this compound may induce cell cycle arrest in cancer cells, potentially through interactions with cyclin-dependent kinases (CDKs).
- Apoptosis Induction : The compound has shown promise in promoting apoptosis in various cancer cell lines, which is critical for the elimination of malignant cells.
Anticancer Properties
Several studies have evaluated the anticancer activity of 2-chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide:
- In Vitro Studies : In vitro assays demonstrated that the compound significantly inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 5 to 15 µM depending on the cell line tested.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 8.5 |
HCT116 (Colon) | 12.0 |
A549 (Lung) | 10.5 |
- Mechanistic Insights : Flow cytometry analyses revealed an increase in sub-G1 phase cells, indicating apoptosis. Additionally, Western blotting showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
Anti-inflammatory Activity
Preliminary findings suggest that this compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.
Case Studies
- Case Study on Breast Cancer : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability and increased apoptosis markers, supporting its potential as a therapeutic agent for breast cancer.
- Case Study on Colon Cancer : In HCT116 cells, treatment with 2-chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide resulted in significant inhibition of cell migration and invasion, suggesting potential utility in preventing metastasis.
Eigenschaften
IUPAC Name |
2-chloro-N-(9H-fluoren-9-ylcarbamoyl)-6-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2O2/c22-16-10-5-11-17(23)18(16)20(26)25-21(27)24-19-14-8-3-1-6-12(14)13-7-2-4-9-15(13)19/h1-11,19H,(H2,24,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNLLCUAISZNRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)NC(=O)C4=C(C=CC=C4Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.